2-Phenylacetic acid; 1-phenylpiperazine is a compound that integrates the structural features of both 2-phenylacetic acid and 1-phenylpiperazine. It is notable for its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents. The molecular formula for this compound is C16H19N2O2, and it has a molecular weight of approximately 273.34 g/mol. This compound is classified under both carboxylic acids and piperazine derivatives, which are significant in various biological applications.
The synthesis of 2-phenylacetic acid; 1-phenylpiperazine can be achieved through several methods:
The reaction mechanisms often involve nucleophilic attacks where the amine group from phenylpiperazine interacts with the carbonyl carbon of the carboxylic acid derivative, leading to the formation of a stable piperazine ring structure.
The molecular structure of 2-phenylacetic acid; 1-phenylpiperazine features a piperazine ring substituted with a phenyl group and linked to a phenylacetic acid moiety. The compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of both polar (carboxylic acid) and nonpolar (phenyl) groups.
2-Phenylacetic acid; 1-phenylpiperazine can undergo several types of chemical reactions:
The mechanism of action for 2-phenylacetic acid; 1-phenylpiperazine primarily involves its interaction with various biological targets:
Pharmacokinetic studies have utilized liquid chromatography coupled with mass spectrometry to analyze its distribution in biological systems, indicating significant interactions with metabolic pathways .
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry for structural confirmation .
2-Phenylacetic acid; 1-phenylpiperazine has several applications in scientific research:
Bacillus megaterium L2 synthesizes phenylacetic acid (PAA) via a three-step enzymatic pathway derived from phenylalanine metabolism. The pathway initiates with the transamination of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and culminates in oxidation to PAA. This biosynthetic route enables B. megaterium to produce PAA at concentrations exhibiting significant antibacterial activity against plant pathogens like Agrobacterium tumefaciens, with a half-maximal inhibitory concentration (IC50) of 0.80 mg/mL [3] [7]. Metabolomic studies confirm that PAA disrupts A. tumefaciens cellular integrity through multiple mechanisms: increasing membrane permeability (evidenced by 250% elevation in electrolyte leakage), inhibiting tricarboxylic acid (TCA) cycle enzymes (malate dehydrogenase and succinate dehydrogenase activity reduced by 60-75%), and inducing reactive oxygen species (ROS) accumulation (3.5-fold increase versus controls) [3] [7].
Table 1: Antimicrobial Spectrum of PAA Against Plant Pathogens
Target Pathogen | Minimum Inhibitory Concentration (μg/mL) | Primary Cellular Effects |
---|---|---|
Agrobacterium tumefaciens T-37 | 62.5 | Membrane disruption, TCA cycle inhibition |
Erwinia carotovora EC-1 | 125 | Protein synthesis inhibition, ROS accumulation |
Ralstonia solanacearum RS-2 | 15.6 | Phosphorus metabolism impairment, cell lysis |
Source: Data consolidated from [3] [6] [7]
In A. tumefaciens, PAA catabolism occurs via the conserved paa operon, encoding 12 enzymes that orchestrate aromatic ring degradation. Key initial steps involve CoA activation by phenylacetate-CoA ligase (PaaK), forming phenylacetyl-CoA—a prerequisite for subsequent oxidative steps [1]. This pathway is metabolically distinct from the biosynthetic route in B. megaterium, highlighting functional divergence: A. tumefaciens degrades PAA as a carbon source, while B. megaterium weaponizes it as an antimicrobial agent [1] [7].
While direct microbial synthesis of 1-phenylpiperazine remains underexplored, transformation studies in Pseudomonas species reveal metabolic processing of N-phenylpiperazine (NPP) via mixed-culture systems. Wastewater-derived Pseudomonas consortia metabolize NPP within 12 days, generating transient metabolites and nitrosated derivatives, suggesting enzymatic ring modification capabilities [2]. Although specific enzymes remain uncharacterized, the detection of nitrosated compounds implies involvement of nitroreductases or cytochrome P450 systems in Pseudomonas NPP metabolism.
Streptomyces species employ divergent enzymatic strategies for phenylacetate metabolism. S. peucetius expresses a NADH-dependent phenylacetate oxidoreductase (PaaE) containing flavin adenine dinucleotide (FAD) as a prosthetic group. This enzyme efficiently reduces electron acceptors like p-nitroblue tetrazolium using NADH, and its transcription increases >4-fold when grown on phenylacetate as a carbon source [8]. Similarly, Streptomyces humidus S5-55 biosynthesizes PAA as an antifungal compound (SH-1) through unelucidated pathways, with purification yielding 150 mg/L from culture extracts [4].
Table 2: Key Enzymes in Microbial PAA Metabolism
Enzyme | Organism | Function | Catalytic Properties |
---|---|---|---|
Phenylacetate-CoA ligase (PaaK) | Thermus thermophilus | ATP-dependent CoA activation | Km = 6 μM (phenylacetate), 1,200 min-1 kcat |
NADH oxidoreductase (PaaE) | Streptomyces peucetius | FAD-dependent electron transfer | Reduces nitroblue tetrazolium, induced by PAA |
Aldehyde dehydrogenase H (AldH) | E. coli | Phenylacetaldehyde → PAA oxidation | Critical for 94% yield in engineered PAA biosynthesis |
Source: Enzymatic data compiled from [1] [8] [10]
Heterologous expression studies in Escherichia coli clarify rate-limiting steps in microbial PAA synthesis. Co-expression of Saccharomyces cerevisiae keto acid decarboxylase (KDC) and E. coli aldehyde dehydrogenase H (AldH) achieves 94% molar yield from phenylalanine, outperforming alternative dehydrogenases (FeaB, AldB) which show negligible activity [10]. This confirms AldH’s kinetic superiority in the terminal oxidation step.
Gut microbiomes convert dietary phenylalanine to PAA via two genetically distinct pathways:
Metagenomic analyses of aged humans (>70 years) and mice (>24 months) reveal 72% enrichment of PPFOR/PPDC-harboring bacteria versus 42% in young counterparts [5] [9]. Clostridium sp. ASF356—enriched in aged guts—emerges as a dominant PPFOR-expressing species, correlating strongly with plasma PAA levels (Spearman’s ρ = 0.87, P < 0.001). Monocolonization of germ-free mice with Clostridium sp. ASF356 induces endothelial senescence markers (p16INK4a and VCAM-1 upregulation 3.2-fold) and reduces acetylcholine-mediated vasodilation by 29%, mechanistically linked to PAA-triggered mitochondrial H2O2 production [5].
Table 3: Gut Microbiota Contributions to PAA Production in Aging
Parameter | Aged Microbiomes | Young Microbiomes | Clinical Correlation |
---|---|---|---|
PPFOR gene abundance | 1.7-fold higher | Baseline | R2 = 0.52 with plasma PAA in aged mice |
Clostridium sp. ASF356 prevalence | 0.012–1.40% of community | Undetectable | Positively correlates with endothelial dysfunction |
Fecal acetate | 80% reduction | High | Negatively correlates with SASP severity (P = 0.003) |
Source: Metagenomic and metabolomic data from [5] [9]
Metabolic flux analyses indicate PAA production consumes 15–30% of dietary phenylalanine in colonized hosts. This flux diverts phenylalanine from host hepatic metabolism, increasing systemic PAA and its conjugate phenylacetylglutamine (PAGln). In atherosclerotic cardiovascular disease (ASCVD) patients, metagenomes show 2.3-fold higher PPFOR/PPDC pathway abundance versus controls, establishing a direct link between microbial PAA synthesis and disease pathogenesis [9]. Conversely, acetate depletion in aged microbiomes compromises Sirt1-mediated redox homeostasis, exacerbating PAA-induced oxidative stress—suggesting acetate supplementation as a potential senotherapeutic strategy [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0